

Dibenzyl Trisulfide (CAS No. 6493-73-8): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dibenzyl trisulfide*

Cat. No.: *B1670980*

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An In-depth Overview of the Chemical Properties, Biological Activity, and Mechanisms of Action of a Promising Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl trisulfide (DTS), a naturally occurring organosulfur compound isolated from the plant *Petiveria alliacea*, has garnered significant scientific interest for its potent biological activities, particularly its anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on DTS, focusing on its chemical and physical properties, multifaceted mechanisms of action, and relevant experimental protocols. Quantitative data on its biological efficacy are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its cellular effects. This document is intended to serve as a valuable resource for researchers in oncology, pharmacology, and natural product chemistry.

Chemical and Physical Properties

Dibenzyl trisulfide is a symmetrical trisulfide characterized by the presence of two benzyl groups attached to a central trisulfide chain.

Property	Value	Reference
CAS Number	6493-73-8	[1]
Molecular Formula	C ₁₄ H ₁₄ S ₃	[2]
Molecular Weight	278.46 g/mol	[2][3]
Appearance	Yellow to white solid	[4]
IUPAC Name	1,2-bis(benzyl)trisulfane	
Synonyms	DTS, Bis(phenylmethyl)trisulfide	
Solubility	Soluble in DMSO	

Biological Activity and Therapeutic Potential

Dibenzyl trisulfide exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It has demonstrated potent anti-proliferative and cytotoxic activity against a variety of cancer cell lines.

Anticancer Activity

DTS has shown efficacy in inhibiting the proliferation and migration of cancer cells, including triple-negative breast cancer, neuroblastoma, mammary carcinoma, melanoma, and small cell lung cancer. A notable characteristic of DTS is that its cytotoxic activity can be significantly enhanced—by 70 to 1000-fold—when bound to albumin in vitro, suggesting potential for improved efficacy with intravenous administration.

Quantitative Efficacy Data (IC₅₀ Values)

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of **Dibenzyl trisulfide** against various cancer cell lines and enzymes.

Target	Cell Line/Enzyme	IC ₅₀ Value (μM)	Reference
Neuroblastoma	SH-SY5Y	0.43	
Mammary Carcinoma	MCF-7	2.24 and 6.6	
Melanoma	IPC	2.90	
Small Cell Lung Cancer	A549	15.85	
Small Lung, Pancreatic, Breast, and Prostate Cancer Cells	Various	0.34 - 0.84	
Cytochrome P450 1A1	Recombinant Human CYP1A1	1.3 ± 0.3	
Cytochrome P450 1B1	Recombinant Human CYP1B1	1.7 ± 0.3	
RSK1 (C-terminal kinase domain)	-	Kd = 1.3	

In Vivo Toxicity

Preliminary in vivo studies in mice have indicated a favorable safety profile, with no mortality observed at concentrations up to 34 mg/kg body weight. Furthermore, at a dose of 11 mg/kg, DTS appears to activate the bone marrow, leading to an increase in the granulocyte differential count.

Mechanisms of Action

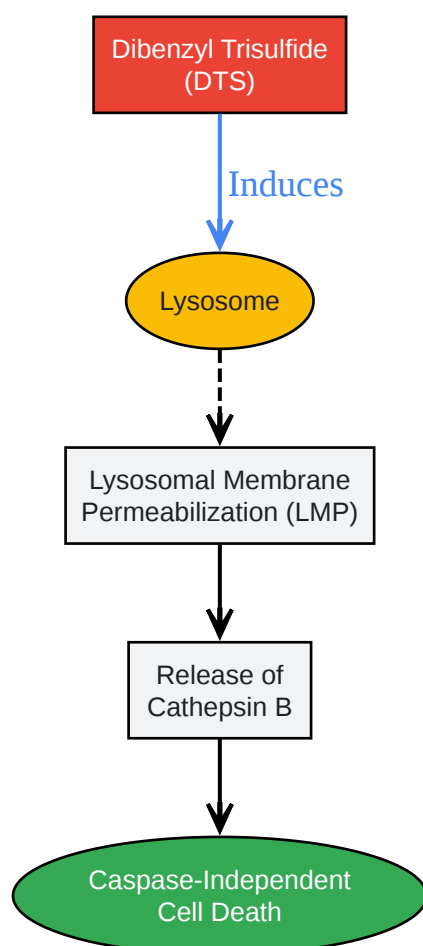
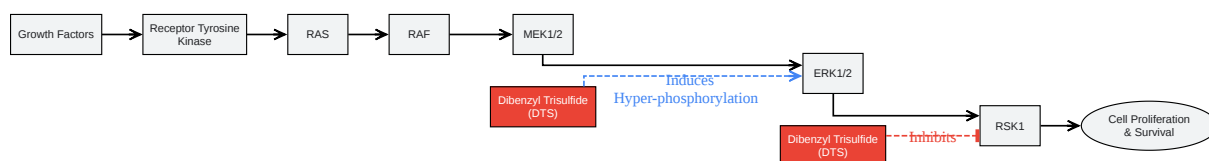
The anticancer effects of **Dibenzyl trisulfide** are attributed to its ability to modulate multiple critical cellular signaling pathways, leading to cell cycle arrest and cell death.

Modulation of the MAPK/ERK Signaling Pathway

A primary mechanism of action for DTS is its interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular Signal-Regulated Kinases 1 and 2

(ERK1/2). DTS induces hyper-phosphorylation of growth factor-induced ERK1 and ERK2. This sustained, excessive phosphorylation is thought to push the signaling pathway to a cytotoxic threshold, ultimately triggering apoptosis.

Furthermore, DTS has been identified as a selective inhibitor of the p90 ribosomal S6 kinase (RSK), a family of serine/threonine kinases that are downstream effectors of the MAPK/ERK pathway and are implicated in promoting tumorigenesis. Specifically, DTS inhibits the C-terminal kinase domain of RSK1.



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